molecular formula C21H19ClN4O B2458515 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890632-86-7

3-(2-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2458515
CAS No.: 890632-86-7
M. Wt: 378.86
InChI Key: LJLNTKZUTXXPBL-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C21H19ClN4O and its molecular weight is 378.86. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O/c1-13-12-19(24-15-8-10-16(27-3)11-9-15)26-21(23-13)20(14(2)25-26)17-6-4-5-7-18(17)22/h4-12,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLNTKZUTXXPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)OC)C)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic agents.

  • Molecular Formula : C21H19ClN4O
  • Molecular Weight : 378.9 g/mol
  • CAS Number : 890632-86-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in various biochemical pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. The compound has shown promising results in vitro against various cancer cell lines. For instance, research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit inhibitory effects on cancer cell proliferation.

Case Study Summary :

  • Cell Lines Tested : MDA-MB-231 (breast cancer), MCF-7 (breast cancer)
  • Assay Method : MTT assay to evaluate cell viability.
  • Results :
    • Inhibition concentration (IC50) for MDA-MB-231: 29.1 µM
    • IC50 for MCF-7: 15.3 µM

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.

Other Biological Activities

In addition to its anticancer properties, this compound may possess other pharmacological activities:

  • Anti-inflammatory Effects : Pyrazolo[1,5-a]pyrimidines have been shown to modulate inflammatory pathways.
  • Antibacterial Activity : Some derivatives exhibit significant antibacterial properties against various strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can lead to variations in potency and selectivity against specific targets.

Structural Modification Effect on Activity
Substitution at the 2-positionEnhanced anticancer activity
Variation in methoxy groupAltered enzyme inhibition profile

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. The following synthetic route is commonly employed:

  • Formation of Schiff Base : Condensation of 4-chlorobenzaldehyde with 4-methoxyaniline.
  • Cyclization Step : Reaction with 2,5-dimethylpyrazole under controlled conditions.
  • Purification : Techniques such as recrystallization and chromatography are used to isolate the final product.

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